Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester
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Overview
Description
6-Iodoquinolin-7-yl dimethylcarbamate is a chemical compound with the molecular formula C12H11IN2O2 and a molecular weight of 342.13 g/mol . It is an amine derivative and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoquinolin-7-yl dimethylcarbamate typically involves the iodination of quinoline derivatives followed by carbamate formation. Common synthetic routes include:
Carbamate Formation: The reaction of the iodinated quinoline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and carbamate formation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Iodoquinolin-7-yl dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
6-Iodoquinolin-7-yl dimethylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Mechanism of Action
The mechanism of action of 6-Iodoquinolin-7-yl dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with DNA, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (6-iodoquinolin-7-yl) N,N-diethylcarbamate
- (8-iodoquinolin-7-yl) N,N-dimethylcarbamate
- (8-iodoquinolin-7-yl) N,N-diethylcarbamate
Uniqueness
6-Iodoquinolin-7-yl dimethylcarbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its iodine atom and carbamate group make it a versatile intermediate for further chemical modifications .
Biological Activity
Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its properties, mechanisms of action, and biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C13H12I N2O2
- Molecular Weight : Approximately 328.14 g/mol
The structure includes a dimethyl carbamate group linked to a 6-iodo-7-quinolinyl moiety. The presence of the iodine atom is significant as it may enhance the compound's reactivity and biological activity compared to other carbamic acid derivatives lacking such substituents.
Carbamic acid derivatives, including this compound, are known to interact with various biological targets. Notably, they have been identified as potential inhibitors of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. The interaction with HDACs can lead to altered cellular processes that are crucial in the context of cancer therapy and other diseases.
The mechanism of action is likely mediated through:
- Hydrogen Bonding : Between the compound and target proteins.
- Hydrophobic Interactions : Facilitating binding affinity.
- Nucleophilic Substitution Reactions : Due to the presence of the iodo group, allowing for further chemical modifications.
Inhibition of Histone Deacetylases (HDACs)
Research indicates that this compound exhibits significant inhibitory activity against HDACs. This inhibition can result in:
- Altered Gene Expression : Leading to apoptosis in cancer cells.
- Potential Therapeutic Effects : In various malignancies where HDACs are implicated.
Data Table: Comparison with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester | Carbamate | Contains a dimethylamino group enhancing solubility |
Carbamic acid, (3,4-dichlorophenyl)-2-butyl ethyl ester | Carbamate | Chlorine substituents increase lipophilicity |
This compound | Carbamate | Iodine enhances biological activity |
Case Studies and Research Findings
-
Study on Quinoline Derivatives :
A study evaluated various quinoline derivatives for their biological activities. Among them, compounds similar in structure to this compound exhibited significant anti-cancer properties through HDAC inhibition . -
Antiamoebic Activity :
Research into quinoxaline derivatives indicated that structural modifications could enhance activity against E. histolytica. This suggests that similar modifications in carbamic acid derivatives could yield compounds with potent antiamoebic effects . -
Structure-Activity Relationship (SAR) :
Investigations into SAR have shown that the presence of bulky groups and halogens significantly affects the biological activity of carbamate esters. The unique iodine substitution in this compound may provide enhanced interaction with biological targets compared to other simpler structures .
Properties
CAS No. |
829666-48-0 |
---|---|
Molecular Formula |
C12H11IN2O2 |
Molecular Weight |
342.13 g/mol |
IUPAC Name |
(6-iodoquinolin-7-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H11IN2O2/c1-15(2)12(16)17-11-7-10-8(6-9(11)13)4-3-5-14-10/h3-7H,1-2H3 |
InChI Key |
KIOJHMVZICLYIU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=C(C=C2C=CC=NC2=C1)I |
Origin of Product |
United States |
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